![molecular formula C9H12N6O4 B1267111 7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine CAS No. 28279-62-1](/img/structure/B1267111.png)
7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine
描述
7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyrimidine core, which is known for its biological activity and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine typically involves multi-step organic reactions. The process begins with the formation of the triazolopyrimidine core, followed by the introduction of the oxolane ring and the hydroxymethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
化学反应分析
Types of Reactions
7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The triazolopyrimidine core can be reduced under specific conditions to yield different analogs.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions are carefully controlled to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with diverse functional groups.
科学研究应用
Antiviral Activity
One of the primary applications of 7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine is its antiviral properties. Research has demonstrated that this compound exhibits activity against several viruses, including:
- HIV : Studies indicate that this compound can inhibit HIV replication in vitro. The mechanism involves interference with viral reverse transcriptase, which is crucial for the virus's life cycle .
- Herpes Simplex Virus : The compound has shown effectiveness against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), suggesting potential for therapeutic use in treating herpes infections .
Antitumor Activity
The compound has also been investigated for its antitumor effects. Research indicates that it can induce apoptosis in various cancer cell lines, including:
- Leukemia : In vitro studies have shown that this compound can inhibit the growth of leukemia cells, possibly through mechanisms involving cell cycle arrest and apoptosis induction .
- Solid Tumors : Preliminary studies suggest that the compound may inhibit the proliferation of solid tumor cells, although further research is needed to elucidate the specific pathways involved .
Enzyme Inhibition
Another significant application of this compound lies in its ability to inhibit specific enzymes that are critical for cellular processes. For example:
- Adenosine Kinase : this compound has been characterized as a potent inhibitor of adenosine kinase, an enzyme involved in the metabolism of adenosine. This inhibition can lead to increased levels of adenosine, which may have therapeutic implications in conditions such as cancer and inflammation .
Pharmacological Studies
Pharmacological studies highlight the potential use of this compound as a lead structure for developing new drugs. Its unique structure allows for modifications that can enhance its efficacy and selectivity against various biological targets.
Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Mechanism of Action |
---|---|---|
Antiviral | HIV | Inhibition of reverse transcriptase |
Antiviral | HSV-1/HSV-2 | Disruption of viral replication |
Antitumor | Leukemia cells | Induction of apoptosis |
Antitumor | Solid tumor cells | Inhibition of cell proliferation |
Enzyme Inhibition | Adenosine Kinase | Increased adenosine levels |
作用机制
The mechanism of action of 7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
相似化合物的比较
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives and oxolane-containing molecules. Examples are:
Uniqueness
What sets 7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
生物活性
7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine is a nucleoside analog that has drawn attention due to its potential biological activities, particularly in the fields of oncology and virology. This compound is structurally related to purines and pyrimidines, which are essential components of nucleic acids and play critical roles in various biological processes.
Anticancer Activity
Research has demonstrated that derivatives of triazolo-pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that triazolo-pyrimidines can inhibit the growth of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancers. The mechanism of action often involves the inhibition of key enzymes or pathways involved in cell proliferation.
Table 1: Anticancer Activity of Triazolo-Pyrimidine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 10 | MDA-MB453 | 29.1 | Unknown |
Compound 11 | MCF-7 | 15.3 | Unknown |
Compound 16 | A549 | 0.03 | Enzyme inhibition |
Compound 14 | HepG2 | 3.01 | Enzyme inhibition |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that these compounds can be potent agents against specific cancer types .
Antiviral Activity
This compound has also been evaluated for its antiviral properties. Compounds in this class have shown activity against several viruses by inhibiting viral replication and affecting viral enzyme functions.
Table 2: Antiviral Activity of Triazolo-Pyrimidines
Compound | Virus Type | EC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HIV | 130.24 | RT inhibition |
Compound B | TMV | 0.20 | Unknown |
Compound C | Influenza | 161.38 | Unknown |
The effective concentration (EC50) values provide insight into the potency of these compounds against viral targets, indicating their potential as therapeutic agents .
The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis and function. This interference can lead to:
- Inhibition of DNA/RNA synthesis : By incorporating into nucleic acid strands, these compounds can disrupt normal replication processes.
- Enzyme inhibition : Many triazolo-pyrimidines act as inhibitors of key enzymes such as reverse transcriptase in retroviruses and other polymerases involved in nucleic acid synthesis.
Case Study 1: Anticancer Efficacy
In a study conducted by Tiwari et al., a series of pyrimidine-triazole derivatives were synthesized and tested against multiple cancer cell lines. One particular derivative exhibited an IC50 value significantly lower than that of established chemotherapeutic agents, suggesting its potential as a new anticancer drug .
Case Study 2: Antiviral Properties
Research on the antiviral efficacy of triazolo-pyrimidines revealed that certain compounds demonstrated high activity against HIV by effectively inhibiting reverse transcriptase. These findings suggest that modifications to the triazolo-pyrimidine structure could enhance antiviral potency .
属性
IUPAC Name |
2-(7-aminotriazolo[4,5-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)14-15(13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPTWPVOUPSVOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NN(N=C2C(=N1)N)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299840 | |
Record name | NSC133118 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28279-62-1 | |
Record name | NSC133118 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133118 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC133118 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。